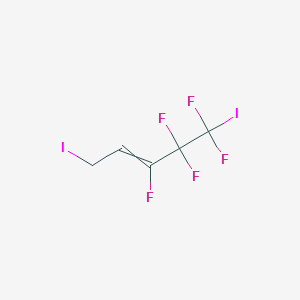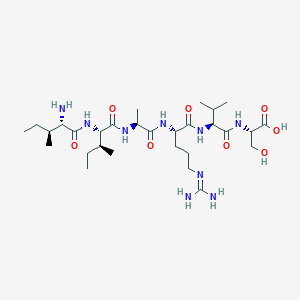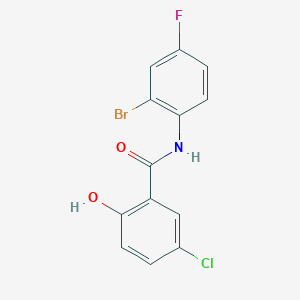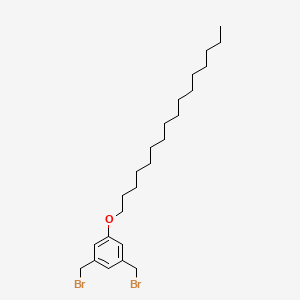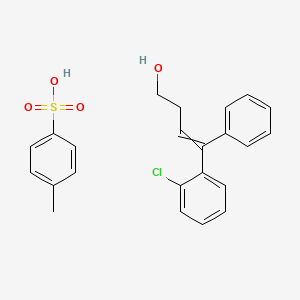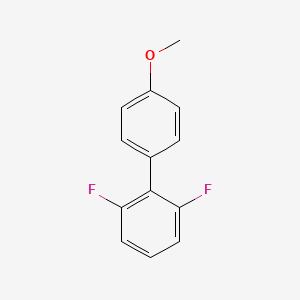
1,1'-Biphenyl, 2,6-difluoro-4'-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- is a biphenyl derivative characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4’ position. Biphenyl compounds are known for their structural versatility and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Aryl halide (e.g., 2,6-difluoroiodobenzene), organoboron compound (e.g., 4-methoxyphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as dioxane or DMF.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but is generally between 12-24 hours.
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-donating and electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can target the biphenyl core.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3) are commonly used.
Oxidation: Oxidizing agents like KMnO4 or CrO3 can be employed.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Electrophilic Substitution: Products include nitro, halogenated, or sulfonated derivatives.
Oxidation: Products include quinones or carboxylic acids.
Nucleophilic Substitution: Products include substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,4-difluoro-4’-methoxy-: Similar structure but with different fluorine substitution pattern.
1,1’-Biphenyl, 4,4’-difluoro-: Lacks the methoxy group, affecting its reactivity and applications.
2-(Fluoromethoxy)-4’-(S-methanesulfonimidoyl)-1,1’-biphenyl: Contains additional functional groups, leading to different biological activities.
Uniqueness
1,1’-Biphenyl, 2,6-difluoro-4’-methoxy- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, from materials science to drug development.
Propiedades
Número CAS |
717101-32-1 |
|---|---|
Fórmula molecular |
C13H10F2O |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10F2O/c1-16-10-7-5-9(6-8-10)13-11(14)3-2-4-12(13)15/h2-8H,1H3 |
Clave InChI |
DTYFOFFVDCRHOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
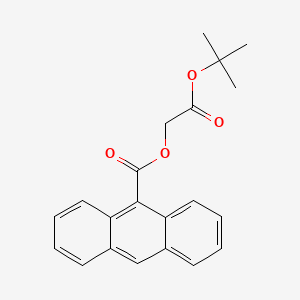
![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)
![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
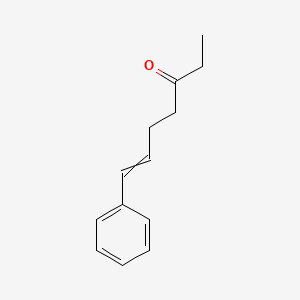
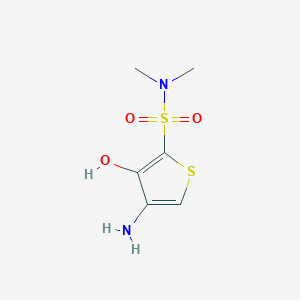
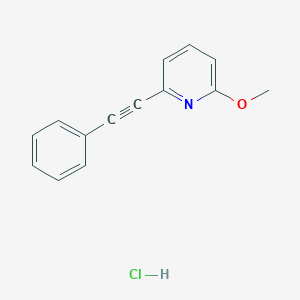
![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
